molecular formula C15H13Cl2NO2 B5817212 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide

Cat. No.: B5817212
M. Wt: 310.2 g/mol
InChI Key: SONCDYWUPIVNIQ-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with 5-chloro-2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the coupling reaction occurs under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide
  • 2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide
  • 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide

Uniqueness

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is unique due to the presence of both chlorine and methoxy groups on the benzamide structure, which imparts distinct chemical properties and reactivity. This compound’s specific substitution pattern allows for unique interactions with biological targets and distinct reactivity in chemical reactions compared to its analogs .

Properties

IUPAC Name

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(12(17)7-9)15(19)18-13-8-10(16)4-6-14(13)20-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONCDYWUPIVNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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